molecular formula C11H12O2 B060440 6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 166978-00-3

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B060440
M. Wt: 176.21 g/mol
InChI Key: QFXMNGLZHJLQRO-UHFFFAOYSA-N
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Description

The chemical “6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” relates to compounds with significant interest due to their biological and chemical properties. However, there is limited direct research on this exact compound, so I will provide information based on related compounds which share similar structures or functional groups.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, often starting from simple precursors. For example, compounds with dimethyl and dihydropyridine groups can be synthesized using modified Hantzsch-type condensation and Michael addition reactions, revealing the diversity in synthetic approaches for such structures (Trivedi et al., 2009).

Molecular Structure Analysis

The molecular structure, especially in compounds similar to “6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one,” shows significant interactions such as hydrogen bonding and π-π interactions, contributing to their stability and chemical properties. For example, a related compound demonstrated the importance of O-H···O and C-H···O hydrogen bonds in stabilizing its structure (Babashkina et al., 2022).

Chemical Reactions and Properties

These compounds typically participate in reactions reflective of their functional groups, such as keto-enol tautomerism and nucleophilic substitutions. The electronic and optical properties of such compounds have been extensively studied, indicating strong electrophilic and nucleophilic centers, which are essential for their reactivity and interactions with biological targets (Babashkina et al., 2022).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure significantly affect the compound's application and behavior. For instance, the crystal packing and overall structure can influence the solubility and bioavailability of the compound (Babashkina et al., 2022).

Chemical Properties Analysis

Chemical properties like acidity, basicity, reactivity towards different reagents, and stability under various conditions define the compound's applications and interactions. The electronic structure, such as HOMO-LUMO gaps and polarizability, provides insight into the chemical behavior and potential applications of these molecules (Babashkina et al., 2022).

Safety And Hazards

The safety and hazards associated with “6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” are not mentioned in the available sources.


Future Directions

The future directions for research on “6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” are not mentioned in the available sources.


Please note that this information is based on the available sources and there may be additional information not covered here. For more detailed information, it’s recommended to refer to specialized databases and scientific literature.


properties

IUPAC Name

6-hydroxy-3,3-dimethyl-2H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXMNGLZHJLQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598404
Record name 6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

CAS RN

166978-00-3
Record name 6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (14.8 g, 214 mmol) in 30 mL of water was slowly added to the solution of 6-amino-3,3-dimethyl-indan-1-one (14.0 g, 85.8 mmol) in 30 mL of 48% tetrafluoroboric acid and 30 mL of water at 0°-5° C. After being stirred for 30 min, the mixture was filtered, and the solids were washed with cold 5% tetrafluoroboric acid and dried in vacuum. The solids were then added in several portions into a boiling solution of 50 mL of sulfuric acid in 0.5 liter of water. After refluxing for 1 hour, the solution was cooled to room temperature and extracted with ethyl acetate (100 mL×3). The combined extracts were dried over magnesium sulfate and evaporated. The residue was purified by flash chromatography (EtOAc:hexane=1:10 to 1:2) to give 7.60 g (50% yield) of the title compound as a solid; 1H-NMR (CDCl3) δ1.40 (s, 6H), 2.64 (s, 2H), 7.13 (s, 1H),7.18 (d, J=8.2 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H); MS m/e 177 (MH+).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Citations

For This Compound
1
Citations
A Gao, XY Liu, H Li, CH Ding… - The Journal of Organic …, 2017 - ACS Publications
Under Pd catalysis with a newly synthesized electron-deficient heterocycle, 2-(4,5-dihydroimidazol-2-yl)pyrimidine (as the ligand), the reaction of α,β-unsaturated esters with arylboronic …
Number of citations: 13 pubs.acs.org

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